(2R,3R,5R)-4-fluoro-5-(hydroxymethyl)-2-(6-thiophen-3-ylpurin-9-yl)oxolan-3-ol
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Overview
Description
(2R,3R,5R)-4-fluoro-5-(hydroxymethyl)-2-(6-thiophen-3-ylpurin-9-yl)oxolan-3-ol is a synthetic nucleoside analog. Nucleoside analogs are compounds that mimic the structure of natural nucleosides and are often used in medicinal chemistry for their antiviral and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,5R)-4-fluoro-5-(hydroxymethyl)-2-(6-thiophen-3-ylpurin-9-yl)oxolan-3-ol typically involves multi-step organic synthesis. The process may start with the preparation of the purine base, followed by the introduction of the thiophene group and the fluorine atom. The final steps usually involve the formation of the oxolane ring and the hydroxymethyl group.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxyl group.
Reduction: The compound can be reduced to remove the fluorine atom or to modify the thiophene group.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative.
Scientific Research Applications
Chemistry
In chemistry, (2R,3R,5R)-4-fluoro-5-(hydroxymethyl)-2-(6-thiophen-3-ylpurin-9-yl)oxolan-3-ol can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, nucleoside analogs are often used to study DNA and RNA synthesis and function. They can be incorporated into nucleic acids and used to probe the mechanisms of replication and transcription.
Medicine
Medically, nucleoside analogs are used as antiviral and anticancer agents. They can inhibit viral replication or induce apoptosis in cancer cells.
Industry
In the pharmaceutical industry, such compounds are used in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of (2R,3R,5R)-4-fluoro-5-(hydroxymethyl)-2-(6-thiophen-3-ylpurin-9-yl)oxolan-3-ol likely involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The fluorine atom and thiophene group may enhance its binding affinity to specific molecular targets, such as viral polymerases or cancer cell enzymes.
Comparison with Similar Compounds
Similar Compounds
(2R,3R,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolan-3-ol: A nucleoside analog with an amino group instead of a thiophene group.
(2R,3R,5R)-2-(6-chloropurin-9-yl)-5-(hydroxymethyl)oxolan-3-ol: A nucleoside analog with a chlorine atom instead of a fluorine atom.
Uniqueness
The presence of the fluorine atom and the thiophene group in (2R,3R,5R)-4-fluoro-5-(hydroxymethyl)-2-(6-thiophen-3-ylpurin-9-yl)oxolan-3-ol may confer unique properties, such as increased stability, enhanced binding affinity, and specific biological activity.
Properties
Molecular Formula |
C14H13FN4O3S |
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Molecular Weight |
336.34 g/mol |
IUPAC Name |
(2R,3R,5R)-4-fluoro-5-(hydroxymethyl)-2-(6-thiophen-3-ylpurin-9-yl)oxolan-3-ol |
InChI |
InChI=1S/C14H13FN4O3S/c15-9-8(3-20)22-14(12(9)21)19-6-18-11-10(7-1-2-23-4-7)16-5-17-13(11)19/h1-2,4-6,8-9,12,14,20-21H,3H2/t8-,9?,12+,14-/m1/s1 |
InChI Key |
JJUMGDXEERDGDF-UCKMJSPMSA-N |
Isomeric SMILES |
C1=CSC=C1C2=C3C(=NC=N2)N(C=N3)[C@H]4[C@H](C([C@H](O4)CO)F)O |
Canonical SMILES |
C1=CSC=C1C2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)F)O |
Origin of Product |
United States |
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